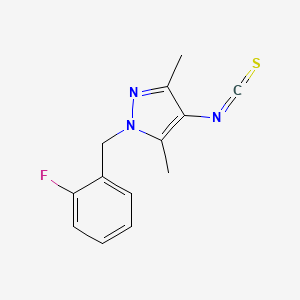![molecular formula C18H17N3O4 B2688390 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1421500-16-4](/img/structure/B2688390.png)
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research on compounds related to N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has demonstrated significant antimicrobial potential. For instance, studies have shown the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan, which exhibited in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, indicating potential applications in treating tuberculosis (Kantevari et al., 2011).
Anticancer and Antileishmanial Properties
Another study focused on the synthesis and characterization of new nitroaromatic compounds, including those with furan-2-yl groups. These compounds were evaluated for their in vitro ability to inhibit the growth of Leishmania infantum. The findings suggest that the presence of electroactive nitro groups is crucial for biological activity, highlighting potential antileishmanial applications for related compounds (Dias et al., 2015).
Synthetic Methodologies and Chemical Transformations
Research also extends to synthetic methodologies and the development of novel compounds with potential bioactive properties. For example, the synthesis of potentially bioactive compounds from visnaginone, which involves the reaction of furan derivatives with aromatic aldehydes to afford chalcones and pyrazoline derivatives, demonstrates the versatility of furan-based compounds in organic synthesis and drug development (Abdel Hafez et al., 2001).
Mécanisme D'action
Target of Action
The primary targets of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Compounds with similar structures have shown significant anticancer activities against the hela cell lines .
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with similar structures have been associated with anticancer activities , suggesting that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It is noted that the presence of certain structural elements can influence these properties . For instance, the presence of tryptamine and acyl ether in the structures led to an increase in anticancer activities, while the amide linkage reduced the activities in comparison with the amine linkage .
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures have shown significant anticancer activities against the hela cell lines , suggesting that they may induce cell death or inhibit cell proliferation.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound In vitro studies of similar compounds have used specific assays to measure their cytotoxicity effect .
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-21-13(14-7-4-8-23-14)9-12(20-21)10-19-18(22)17-11-24-15-5-2-3-6-16(15)25-17/h2-9,17H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKCLGIDNBJFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2COC3=CC=CC=C3O2)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B2688307.png)
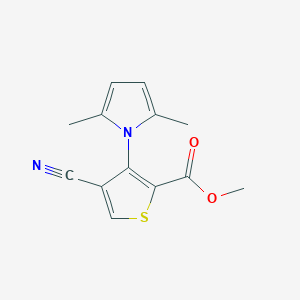
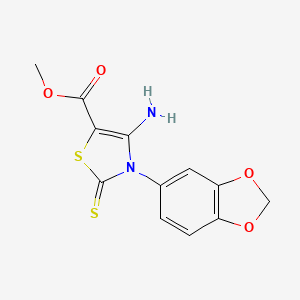
![N-(4-butylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2688313.png)
![(2R)-2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid](/img/structure/B2688314.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)propyl]carbamate](/img/structure/B2688315.png)
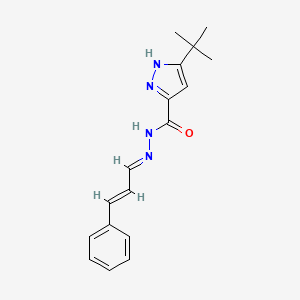
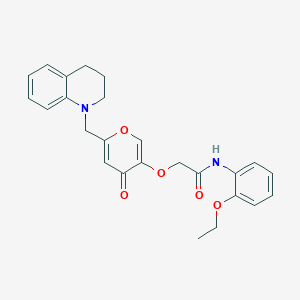
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopentylmethanone](/img/structure/B2688321.png)
![N-{4-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2688322.png)
![5-(4-methylbenzyl)-7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B2688323.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2688327.png)
![2-({4-[(2,4-Difluorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2688329.png)
